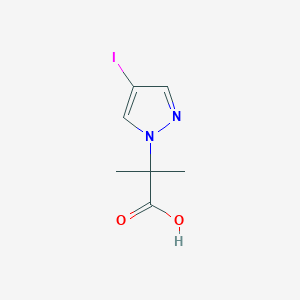![molecular formula C18H18FN3O3S B2373504 1-(2-乙酰基-4-氟苯基)-3-丁基-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶 CAS No. 1252822-13-1](/img/new.no-structure.jpg)
1-(2-乙酰基-4-氟苯基)-3-丁基-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is an intricate organic compound belonging to the class of thienopyrimidines Structurally, it integrates a thieno[3,2-d]pyrimidin backbone with a fluorophenylacetamide side chain
科学研究应用
This compound has garnered interest for its potential therapeutic properties:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: It is explored for its role in biological systems, possibly interacting with enzymes or receptors.
Medicine: Investigations are ongoing into its efficacy as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive molecules.
Industry: Utilized in materials science for developing novel polymers or as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[3,2-d]pyrimidin core. Common approaches include condensation reactions between thienyl derivatives and suitably protected pyrimidine intermediates. For the butyl group integration, alkylation methods can be utilized.
Industrial Production Methods: Scale-up synthesis for industrial applications may adopt continuous flow reactions to ensure consistent quality and yield. This involves carefully controlled reaction temperatures, pressures, and reagent concentrations to optimize the output while minimizing by-products.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the butyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, potentially converting them into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, introducing various functional groups that can alter the compound's properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by nucleophiles like amines or alcohols.
Major Products Formed: The products vary based on the reaction type, ranging from oxidized ketones to reduced alcohols and substituted amide derivatives.
作用机制
The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can intercalate with DNA or inhibit enzyme activity, while the fluorophenylacetamide side chain enhances binding affinity and specificity. Pathways involved may include inhibition of kinase enzymes or disruption of cell signaling cascades.
相似化合物的比较
When compared to other thienopyrimidines and fluorophenylacetamides, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique side chain modification which enhances lipophilicity and bioavailability. Similar compounds include:
Thienopyrimidine derivatives without the butyl or fluorophenylacetamide side chains.
Other acetamide-linked fluorophenyl compounds lacking the thienopyrimidine core.
This combination of structural features imbues the compound with distinct physicochemical properties, making it a versatile candidate for various scientific endeavors.
属性
CAS 编号 |
1252822-13-1 |
|---|---|
分子式 |
C18H18FN3O3S |
分子量 |
375.42 |
IUPAC 名称 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
InChI 键 |
ZIILJJQTWHPLSM-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


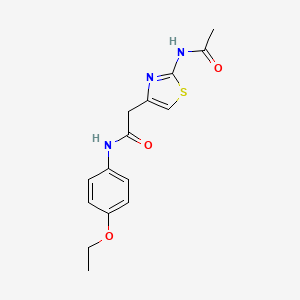
![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride](/img/structure/B2373425.png)

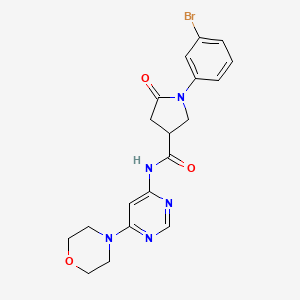
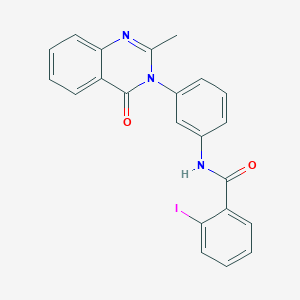
![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
![N-(2-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2373434.png)
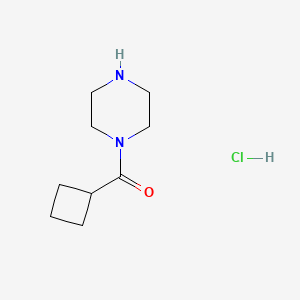
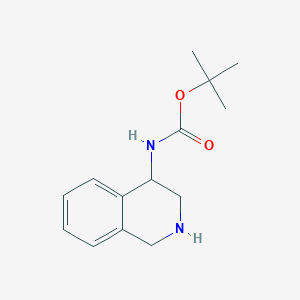
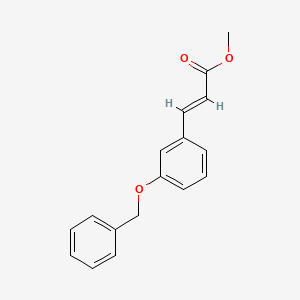
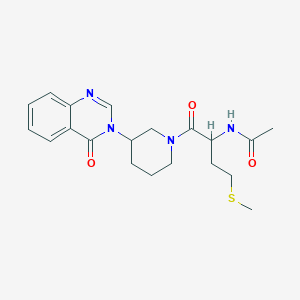
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
